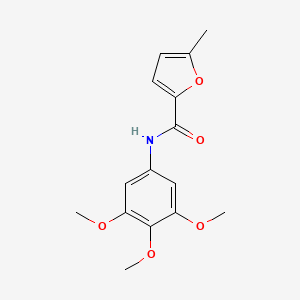
5-benzyl-2-hydroxyisophthalaldehyde
説明
5-benzyl-2-hydroxyisophthalaldehyde is a useful research compound. Its molecular formula is C15H12O3 and its molecular weight is 240.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 240.078644241 g/mol and the complexity rating of the compound is 266. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fluorogenic Detection in Water and Live Cell Imaging
5-Benzyl-2-hydroxyisophthalaldehyde (BHI), an intense ESIPT (excited-state intramolecular proton transfer) containing molecule, demonstrates significant potential in the detection of cysteine and homocysteine in water and live cells. The presence of cysteine or homocysteine triggers a reaction in BHI that enables its ESIPT properties, allowing for effective detection in biological contexts (Goswami et al., 2014).
Synthesis of N-Benzyl-β-Hydroxyphenethylamines
Research on 5-aryloxazolidines, which involve benzaldehydes, has paved the way for the creation of N-benzyl-β-hydroxyphenethylamines. These compounds are vital as starting materials for the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines, indicating their significance in chemical synthesis processes (Moshkin & Sosnovskikh, 2013).
Renewable Benzyl Alcohol Production
The utility of benzyl derivatives, closely related to this compound, has been explored in the bioengineering field, particularly in the renewable production of benzyl alcohol. Escherichia coli has been engineered to convert glucose into benzyl alcohol through a non-natural pathway, highlighting the potential of benzyl derivatives in renewable energy and organic chemical production (Pugh et al., 2015).
Catalytic Selective Oxidation of Benzyl Alcohol
The oxidation of benzyl alcohol to benzaldehyde, a process integral to various industrial applications, can be efficiently catalyzed by NiFe2O4 nanoparticles. These nanoparticles demonstrate high selectivity and reusability under mild conditions, signifying their importance in industrial organic chemistry (Iraqui et al., 2020).
Photocatalytic Hydrogen Evolution and Benzaldehyde Production
A significant application of benzyl derivatives is observed in photocatalytic processes, where the transformation of benzyl alcohols to benzaldehyde is coupled with hydrogen evolution. This process, particularly over ZnS-NixSy composites, showcases an efficient method for achieving high selectivity in the conversion of organic compounds in a sustainable manner (Hao et al., 2019).
特性
IUPAC Name |
5-benzyl-2-hydroxybenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-9-13-7-12(8-14(10-17)15(13)18)6-11-4-2-1-3-5-11/h1-5,7-10,18H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGCDTFBOKKEAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C(=C2)C=O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5846743.png)

![17-((E)-2-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZONO)-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL](/img/structure/B5846755.png)






![4-[(3,5-Dimethoxyphenyl)carbonyl]piperazine-1-carbaldehyde](/img/structure/B5846803.png)
![Methyl (4-{[(furan-2-ylmethyl)carbamothioyl]amino}phenyl)acetate](/img/structure/B5846807.png)
![5,5'-{1,3-phenylenebis[oxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}diisophthalic acid](/img/structure/B5846812.png)
![9-methoxy-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5846819.png)
![methyl {7-[2-(dimethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5846823.png)
